molecular formula C15H16N2O3S2 B2858317 ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate CAS No. 895455-52-4

ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate

Cat. No.: B2858317
CAS No.: 895455-52-4
M. Wt: 336.42
InChI Key: KTYBGFIOVPTLPW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetamido and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Ethyl 2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical properties

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-3-20-14(19)12-8-22-15(16-12)17-13(18)9-21-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBGFIOVPTLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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